molecular formula C18H27N3O B12906462 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide CAS No. 78349-36-7

1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B12906462
CAS No.: 78349-36-7
M. Wt: 301.4 g/mol
InChI Key: LNNHRLGUTTVIFD-UHFFFAOYSA-N
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Description

1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a phenylamino group, a pyrrolidinylmethyl group, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylamino Group: Aniline is reacted with cyclohexanone under acidic conditions to form the phenylamino-cyclohexanone intermediate.

    Introduction of the Pyrrolidinylmethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidinylmethyl group.

    Formation of the Carboxamide Group: Finally, the compound is treated with an appropriate carboxylating agent, such as phosgene or a carbonyldiimidazole, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylamino derivatives.

Scientific Research Applications

1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylamino)-N-(methyl)cyclohexanecarboxamide: Lacks the pyrrolidinylmethyl group, resulting in different binding properties and biological activities.

    1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)benzamide: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical reactivity and biological interactions.

Uniqueness

1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the phenylamino and pyrrolidinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

78349-36-7

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

1-anilino-N-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c22-17(19-15-21-13-7-8-14-21)18(11-5-2-6-12-18)20-16-9-3-1-4-10-16/h1,3-4,9-10,20H,2,5-8,11-15H2,(H,19,22)

InChI Key

LNNHRLGUTTVIFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCN2CCCC2)NC3=CC=CC=C3

Origin of Product

United States

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